molecular formula C21H26N2O4 B11015104 [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11015104
M. Wt: 370.4 g/mol
InChI Key: QSJIWHQMVNWFML-UHFFFAOYSA-N
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Description

[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a cyclohexyl group, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions to yield the indole intermediate . This intermediate is then subjected to further reactions to introduce the acetyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For instance, the cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride and triethylamine under microwave irradiation can be employed .

Chemical Reactions Analysis

Types of Reactions

[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

In chemistry, [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. . This compound’s specific structure may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s acetyl and acetic acid groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both the indole and cyclohexyl moieties provides a distinct structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-[1-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H26N2O4/c1-15(24)17-12-23(18-8-4-3-7-16(17)18)13-19(25)22-14-21(11-20(26)27)9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,22,25)(H,26,27)

InChI Key

QSJIWHQMVNWFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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